6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the thiazolopyrimidine family, which is known for its diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . For instance, the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ is a well-documented method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively detailed in the literature, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common, particularly at the active methylene group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolopyrimidines .
Scientific Research Applications
6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind effectively to enzymes and receptors, inhibiting their activity. For example, it can act as an antagonist to 5-HT2A receptors, which are involved in various neurological processes . Additionally, its ability to inhibit bacterial enzymes makes it a potent antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
5H-thiazolo[3,2-a]pyrimidin-5-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Ritanserin: This compound, also a thiazolopyrimidine derivative, is known for its antagonistic activity on 5-HT2A receptors.
Uniqueness
6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one stands out due to its high reactivity and versatility in chemical reactions. Its ability to undergo various modifications makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C7H6N2OS |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
6-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-8-7-9(6(5)10)2-3-11-7/h2-4H,1H3 |
InChI Key |
YYTZKUOZMOHANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N(C1=O)C=CS2 |
Origin of Product |
United States |
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